molecular formula C10H16O B14423043 4-Ethenylideneoct-1-EN-3-OL CAS No. 82511-33-9

4-Ethenylideneoct-1-EN-3-OL

Cat. No.: B14423043
CAS No.: 82511-33-9
M. Wt: 152.23 g/mol
InChI Key: JNPNXLFRBJUSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethenylideneoct-1-en-3-ol is an organic compound with a unique structure that includes both an alkene and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenylideneoct-1-en-3-ol can be achieved through several methods. One common approach involves the reaction of oct-1-en-3-ol with acetylene under specific conditions to introduce the ethenylidene group. This reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for purification, such as distillation or chromatography, to isolate the desired product from any by-products .

Chemical Reactions Analysis

Types of Reactions

4-Ethenylideneoct-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenylideneoct-1-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethenylideneoct-1-en-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress response and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

82511-33-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-4-7-8-9(5-2)10(11)6-3/h6,10-11H,2-4,7-8H2,1H3

InChI Key

JNPNXLFRBJUSGI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C=C)C(C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.